2-Hydrazino-2-imidazoline hydrobromide
Overview
Description
2-Hydrazino-2-imidazoline hydrobromide is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. The compound is known for its ability to participate in reactions that form complex structures with metals such as copper and palladium, and it has been used to synthesize a variety of novel compounds with interesting properties .
Synthesis Analysis
The synthesis of 2-hydrazino-2-imidazoline and its derivatives typically involves reactions with hydrazine or its analogs. For instance, the reaction of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in a metal-free environment has been reported to yield hydrazination products, which suggests a method for introducing the hydrazino functionality into imidazoline structures . Additionally, the reaction of PdBr2 with 2-hydrazino-2-imidazoline hydrobromide in an aqueous solution has been shown to produce a palladium(II) complex with a quasi-planar, centrosymmetric structure, indicating the versatility of 2-hydrazino-2-imidazoline in forming metal complexes .
Molecular Structure Analysis
The molecular structure of 2-hydrazino-2-imidazoline complexes has been elucidated using X-ray crystallography and vibrational spectroscopy. For example, the structure of a palladium(II) complex with 2-hydrazino-2-imidazoline was determined to be quasi-planar and centrosymmetric, with the imidazoline acting as a bidentate chelating ligand . Similarly, the complexation behavior of imidazoline hydrazones with Cu2+ and Hg2+ has been studied, revealing different binding modes and the potential for selective metal detection .
Chemical Reactions Analysis
2-Hydrazino-2-imidazoline hydrobromide is reactive and can participate in various chemical reactions. It has been used in the synthesis of novel heterocyclic compounds, such as imidazo[1,2-b]pyrazoles, through hydrazinolysis reactions . Additionally, the compound has been involved in unexpected reactions, such as the formation of (8-amino-9-oxo-9,10-dihydro-8H-imidazo[1,2-a]perimidin-10-yl)acetic acid when reacted with maleic anhydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydrazino-2-imidazoline and its complexes have been characterized using various spectroscopic and analytical techniques. Vibrational spectroscopy studies have provided insights into the metal-ligand bonding in palladium(II) complexes, with the stretching vibration of the Pd(II)–imidazoline bond observed at about 220 cm−1 . The thermal behavior of hydrazinium salts and metal hydrazine complexes of imidazole derivatives has also been investigated, showing distinct decomposition patterns . Furthermore, the antibacterial activity of Schiff's bases derived from 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone has been evaluated, indicating potential applications in medicinal chemistry .
Scientific Research Applications
Chromogenic and Ratiometric Chemosensors
2-Hydrazino-2-imidazoline hydrobromide derivatives, like quinoline-2-carboxaldehyde-2-hydrazino-2-imidazoline hydrobromide (L1) and pyrrole-2-carboxaldehyde-2-hydrazino-2-imidazoline hydrobromide (L2), have been studied as effective chromogenic and ratiometric chemosensors. They show rapid and selective detection of Cu2+ in an aqueous medium, indicated by a distinct color change visible to the naked eye. This ability makes them potentially useful in water quality monitoring and environmental studies (Mukherjee et al., 2016).
Metal Complexation and Structural Analysis
Studies have shown that 2-hydrazino-2-imidazoline can act as a bidentate chelating ligand in metal complexes. For example, a reaction with PdBr2 forms a complex with a quasi-planar, centrosymmetric structure, as observed in X-ray and vibrational spectroscopy studies. This provides insights into the potential applications in coordination chemistry and material science (Droz̊dz̊ewski et al., 2005).
Antineoplastic Activity
A series of N-substituted imide derivatives synthesized with 2-hydrazino-1-imidazoline hydrobromide have been screened for antineoplastic (anticancer) activity. These compounds showed promise in the treatment of cancer, highlighting the potential therapeutic applications of 2-hydrazino-2-imidazoline derivatives in medical research (Jindal et al., 2005).
Antiparasitic Pharmacology
Hydrazones derived from 2-hydrazino-2-imidazoline have exhibited interesting antiparasitic activities against organisms such as amoeba, trichomonas, leishmania, and plasmodium. This positions these compounds as potential candidates for developing new antiparasitic drugs (Madadi et al., 1991).
Antioxidant Agents
Biologically and chemically significant hydrazino-containing imidazolines have been evaluated for their antioxidant and antihaemolytic properties. These compounds have demonstrated strong scavenging abilities for radicals like DPPH• and NO, indicating their potential use as antioxidant agents in pharmaceutical and food industries (Sztanke et al., 2018).
Synthesis of Novel Derivatives
The compound has been used as an intermediate in the synthesis of novel imidazo[2,1-c][1,2,4]triazine derivatives. These derivatives have exhibited significantantimicrobial activities, suggesting their utility in developing new antibacterial and antifungal agents. The synthesis process and the structural confirmation of these compounds highlight the versatility of 2-hydrazino-2-imidazoline hydrobromide in organic synthesis (El-aal et al., 2016).
Corrosion Inhibition
A study on the inhibitory effect of a new imidazoline compound, synthesized from 2-hydrazino-2-imidazoline, on the corrosion of mild steel in acidic conditions revealed that it acts as a mixed-type inhibitor. This research highlights the potential industrial application of 2-hydrazino-2-imidazoline derivatives in corrosion prevention, particularly in the context of metal protection in harsh chemical environments (Zhang et al., 2015).
Radiolabeled Chemotactic Peptides
Compounds containing 2-hydrazino-2-imidazoline have been used in the synthesis of organohydrazino complexes of technetium, rhenium, and molybdenum. These complexes have implications in diagnostic applications, particularly in the development of radiolabeled organohydrazine-derivatized chemotactic peptides used in medical imaging (Rose et al., 1998).
Antihypertensive Compounds
2-Hydrazino-2-imidazoline has been used in the preparation of N-(4,5-dihydroimidazol-2-yl-amino)pyrroles, which exhibited noticeable antihypertensive activity in renal hypertensive dogs. This suggests the potential of these compounds in developing new antihypertensive drugs (Trani et al., 1983).
Enantiopure Imidazolines Synthesis
A novel procedure for preparing enantiopure 1,4-disubstituted 2-imidazolines, involving 2-hydrazino-2-imidazoline, has been reported. This method has broad implications for the synthesis of enantiopure imidazolines, which are important in pharmaceutical research (Boland et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.BrH/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJRJVVSABWXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204544 | |
Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-2-imidazoline hydrobromide | |
CAS RN |
55959-84-7 | |
Record name | 2-Hydrazino-2-imidazoline hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55959-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055959847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydrazino-δ-2-imidazoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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